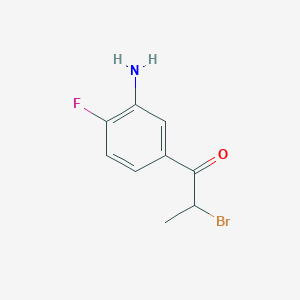

1-(3-Amino-4-fluorophenyl)-2-bromopropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Amino-4-fluorophenyl)-2-bromopropan-1-one is an organic compound with a molecular formula of C9H9BrFNO. This compound is characterized by the presence of an amino group, a fluorine atom, and a bromine atom attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-fluorophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(3-Amino-4-fluorophenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-fluorophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

Substitution: Formation of 1-(3-Amino-4-fluorophenyl)-2-azidopropan-1-one or 1-(3-Amino-4-fluorophenyl)-2-thiopropan-1-one.

Reduction: Formation of 1-(3-Amino-4-fluorophenyl)-2-bromopropanol.

Oxidation: Formation of 1-(3-Nitro-4-fluorophenyl)-2-bromopropan-1-one.

Scientific Research Applications

1-(3-Amino-4-fluorophenyl)-2-bromopropan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-fluorophenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the amino and fluorine groups enhances its binding affinity and specificity towards the target molecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Amino-4-methylphenyl)-2-bromopropan-1-one

- 1-(3-Amino-4-methoxyphenyl)-2-bromopropan-1-one

- 1-(3-Amino-4-chlorophenyl)-2-bromopropan-1-one

Uniqueness

1-(3-Amino-4-fluorophenyl)-2-bromopropan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its analogs. The fluorine atom also increases the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity

1-(3-Amino-4-fluorophenyl)-2-bromopropan-1-one is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including an amino group and halogen substituents, facilitate interactions with various biological targets. This article explores the biological activity of this compound, examining its mechanisms of action, applications in drug development, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural components:

- Amino Group : Capable of forming hydrogen bonds, enhancing interaction with biological receptors.

- Fluorine Atom : Increases lipophilicity, potentially improving bioavailability.

- Bromine Substituent : May participate in halogen bonding, influencing binding affinity to biological targets.

The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine and fluorine atoms contribute to electrostatic and halogen bonding interactions. These interactions are crucial for modulating enzymatic activity and receptor binding.

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological and oncological pathways. Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes involved in critical biochemical pathways. For instance, studies have demonstrated its effectiveness against certain cancer cell lines by inducing apoptosis through caspase activation .

Anticancer Activity

A study evaluating the anticancer potential of structurally similar compounds revealed that derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 and HCT-116. The IC50 values ranged from 0.12 to 2.78 µM, demonstrating its potency compared to standard chemotherapeutics like doxorubicin .

Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with specific enzymes, leading to inhibition that could be beneficial in treating diseases characterized by overactive enzyme activity. These findings suggest its potential use in enzyme-based therapies .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Amino-5-fluorophenyl)-2-bromopropan-1-one | Fluorine instead of chlorine | Enhanced reactivity due to fluorine |

| 1-(4-Amino-2-chlorophenyl)-2-bromopropan-1-one | Different amino position | Varying biological activity due to structural differences |

| 1-(3-Amino-5-chlorophenyl)-2-bromopropan-1-one | Chlorine instead of fluorine | Different reactivity profile compared to fluorinated analogs |

This table illustrates the diversity in biological activity among compounds with similar structures, highlighting the significance of specific functional groups in determining pharmacological properties.

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

1-(3-amino-4-fluorophenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C9H9BrFNO/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,12H2,1H3 |

InChI Key |

SJRSIWIGJYTPND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)F)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.